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molecular formula C9H8F2O3 B1596007 Methyl 2,6-difluoro-4-methoxybenzoate CAS No. 84937-82-6

Methyl 2,6-difluoro-4-methoxybenzoate

Cat. No. B1596007
M. Wt: 202.15 g/mol
InChI Key: JUYBUWPEAIKESH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06149990

Procedure details

To methanol (300 ml) was dissolved 2,6-difluoro-4-methoxybenzoic acid (102 g) and then concentrated sulfuric acid (1 ml) was added and stirred under reflux for 3 hours. After the reaction, the mixture was extracted with ethyl acetate (400 ml). The organic layer separated was washed with water, dried over anhydrous magnesium sulfate, and then the solvent was distilled off under reduced pressure to give methyl 2,6-difluoro-4-methoxybenzoate (90 g).
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
102 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]([F:13])[C:3]=1[C:4]([OH:6])=[O:5].S(=O)(=O)(O)O.[CH3:19]O>>[F:1][C:2]1[CH:10]=[C:9]([O:11][CH3:12])[CH:8]=[C:7]([F:13])[C:3]=1[C:4]([O:6][CH3:19])=[O:5]

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
102 g
Type
reactant
Smiles
FC1=C(C(=O)O)C(=CC(=C1)OC)F
Name
Quantity
300 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (400 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer separated
WASH
Type
WASH
Details
was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
the solvent was distilled off under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC1=C(C(=O)OC)C(=CC(=C1)OC)F
Measurements
Type Value Analysis
AMOUNT: MASS 90 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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